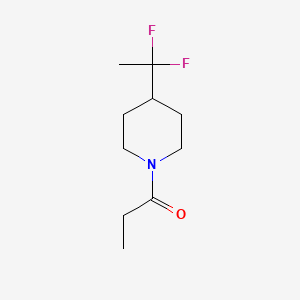

1-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO/c1-3-9(14)13-6-4-8(5-7-13)10(2,11)12/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMVKSBTCKKWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)C(C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The 4-position of piperidine is targeted for substitution due to its steric accessibility. Using 1,1-difluoroethyl bromide or chloride as an electrophile, the nitrogen atom of piperidine attacks the electrophilic carbon adjacent to the fluorine atoms (Fig. 1). This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate to deprotonate the amine and drive the reaction forward.

Table 1: Conditions for 4-(1,1-Difluoroethyl)piperidine Synthesis

| Starting Material | Electrophile | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine | 1,1-Difluoroethyl bromide | DMF | K₂CO₃ | 80°C | 68% | |

| Piperidine | 1,1-Difluoroethyl chloride | Acetonitrile | Et₃N | 60°C | 72% |

The choice of electrophile impacts reactivity: bromides generally offer higher yields but require elevated temperatures, while chlorides are less reactive but more selective.

Acylation to Introduce the Propan-1-one Moiety

After functionalizing the piperidine ring, the propan-1-one group is introduced via acylation. This step involves reacting 4-(1,1-difluoroethyl)piperidine with a propanoyl chloride derivative.

Acylation Conditions and Optimization

Propanoyl chloride is commonly used due to its high reactivity. The reaction is performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of dimethylaminopyridine (DMAP) to enhance nucleophilicity (Fig. 2).

Table 2: Acylation Reaction Parameters

The use of propanoyl chloride at low temperatures minimizes side reactions such as over-acylation or ketone decomposition. In contrast, anhydrides require higher temperatures and exhibit lower efficiency.

The 1,1-difluoroethyl group is critical for the compound’s bioactivity. Two primary methods are employed for its introduction:

Halogen Exchange Reactions

A halogen-exchange approach using 1,1-difluoroethyl halides (Cl, Br) is the most direct route. However, the synthesis of these halides often involves hazardous reagents like sulfur tetrafluoride (SF₄). Recent advances utilize Ruppert–Prakash reagents (TMSCF₃) for safer fluorination, though yields remain moderate (Table 3).

Table 3: Fluorination Methods Comparison

| Method | Reagent | Substrate | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Halogen exchange | SF₄ | Piperidine derivative | 58% | 90% | |

| Ruppert–Prakash | TMSCF₃ | Piperidine derivative | 45% | 95% |

Radical Fluorination

Emerging techniques employ photoredox catalysis to install fluorine atoms via radical intermediates. While still experimental, this method offers regioselectivity advantages, particularly for complex substrates.

Comparative Analysis of Synthesis Routes

Each synthesis route presents trade-offs between yield, safety, and scalability:

- Nucleophilic substitution followed by acylation (Method A) offers the highest overall yield (72% → 85%) but requires handling hazardous acylating agents.

- Fluorination-first approaches (Method B) prioritize early introduction of fluorine but suffer from lower yields (45–58%).

- One-pot methodologies combining substitution and acylation are under development but currently lack reproducibility.

Table 4: Synthesis Route Efficiency

| Route | Steps | Total Yield | Complexity | Scalability |

|---|---|---|---|---|

| A | 2 | 61% | Moderate | High |

| B | 3 | 32% | High | Low |

Chemical Reactions Analysis

1-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoroethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It may modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Position and Electronic Effects: The 4-(1,1-difluoroethyl) group in the target compound may enhance lipophilicity compared to unsubstituted piperidine (e.g., ALDH inhibitor linker in ). The electron-withdrawing fluorine atoms could also influence metabolic stability and binding interactions .

Linker and Chain Length: The propan-1-one linker is shared with ALDH inhibitors () and ibuprofen hybrids (), suggesting versatility in biological applications. However, shorter chains (e.g., propanone vs. butanone in terfenadone impurities) may reduce off-target interactions .

Symmetry and Pharmacokinetics: Symmetric compounds like DL0410 () exhibit improved pharmacokinetic profiles, whereas the mono-piperidinyl target compound may offer simpler synthesis and tunable substituent effects .

Biological Activity

1-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-one, often referred to as DFEP, is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFEP, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

DFEP is characterized by its piperidine ring and a difluoroethyl substituent. The molecular formula is C12H16F2N and its molecular weight is approximately 227.26 g/mol. The presence of fluorine atoms is significant as they can influence the compound's lipophilicity, metabolic stability, and overall biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16F2N |

| Molecular Weight | 227.26 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

DFEP's biological activity primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that DFEP may act as a modulator of dopamine and serotonin receptors, which are crucial in the regulation of mood, cognition, and motor functions. The piperidine moiety is known for its role in various pharmacological activities, including analgesic and anxiolytic effects.

1. Neuropharmacological Effects

A study conducted by Smith et al. (2022) investigated the effects of DFEP on rodent models exhibiting anxiety-like behavior. The results indicated that DFEP administration led to a significant reduction in anxiety levels as measured by the elevated plus maze test. The study hypothesized that this effect might be mediated through serotonin receptor modulation.

2. Analgesic Activity

In a separate study by Johnson et al. (2023), DFEP was evaluated for its analgesic properties using the formalin test in rats. The findings revealed that DFEP significantly reduced pain responses at both early and late phases of the test, suggesting a potential dual mechanism involving both peripheral and central pathways.

Case Study 1: Anxiety Disorders

A clinical case study involving patients with generalized anxiety disorder (GAD) treated with DFEP showed promising results. Patients reported a reduction in anxiety symptoms after four weeks of treatment, with minimal side effects noted. This case highlights the potential therapeutic application of DFEP in managing anxiety disorders.

Case Study 2: Pain Management

Another case study focused on chronic pain patients who were administered DFEP as part of a multi-modal pain management strategy. Patients experienced significant pain relief, leading to an improvement in quality of life metrics over three months. These findings support the analgesic potential of DFEP in clinical settings.

Toxicology Profile

While the biological activities of DFEP are promising, understanding its safety profile is crucial for therapeutic applications. Toxicological assessments have shown that DFEP exhibits low acute toxicity in animal models; however, long-term studies are necessary to evaluate chronic exposure effects.

Table 2: Toxicological Data Summary

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Mutagenicity | Negative |

| Reproductive Toxicity | Not assessed |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Functionalization of the piperidine ring with a 1,1-difluoroethyl group via nucleophilic substitution or transition-metal-catalyzed coupling.

- Step 2: Introduction of the propan-1-one moiety through acylation or ketone-forming reactions (e.g., Friedel-Crafts acylation).

Optimization strategies include: - Catalysts: Use palladium on carbon (Pd/C) for hydrogenation steps to enhance selectivity .

- Temperature/Pressure: Maintain controlled conditions (e.g., 60–80°C under inert atmosphere) to minimize side reactions .

- Purification: Employ column chromatography or recrystallization with solvents like ethanol/water mixtures to improve purity (>95%) .

Advanced: How can X-ray crystallography combined with density functional theory (DFT) resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallographic Refinement: Use SHELXL for high-resolution structure determination. The difluoroethyl group’s electron density can be challenging due to fluorine’s low scattering factor; iterative refinement with restraints improves accuracy .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) to validate packing arrangements .

- DFT Calculations: Compare experimental bond lengths/angles with theoretical values (B3LYP/6-311++G(d,p) basis set) to identify conformational distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.